H-Allo-thr(tbu)-OH

Beschreibung

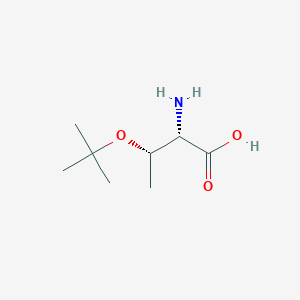

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJINEMBBQVPGY-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)N)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201353-89-1 | |

| Record name | O-(1,1-Dimethylethyl)-L-allothreonine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z335GQX4M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

H-Allo-thr(tbu)-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of O-tert-Butyl-L-allothreonine (H-Allo-thr(tbu)-OH), a critical chiral building block in modern peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, biochemistry, and pharmaceutical development.

Core Chemical Properties

This compound, with the systematic IUPAC name (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid, is a non-proteinogenic amino acid derivative of L-allothreonine. The introduction of a tert-butyl ether protecting group on the side-chain hydroxyl functionality enhances its utility in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇NO₃ | [1][2] |

| Molecular Weight | 175.23 g/mol | [1] |

| CAS Number | 201353-89-1 | [1][2] |

| Appearance | White solid | [3] |

| Optical Rotation | [α]D²⁰ = +7.0 ± 1º (c=1 in H₂O) | [3] |

| Solubility | Soluble in water. | [3] |

| Storage | Store at 2-8°C | [1] |

Spectral Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the α-hydrogen, β-hydrogen, methyl protons of the threonine backbone, and the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | Resonances for the carboxyl carbon, α-carbon, β-carbon, the methyl carbon of the threonine backbone, and the quaternary and methyl carbons of the tert-butyl group. |

| IR Spectroscopy | Characteristic absorptions for N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C-H stretching of the alkyl groups, and C=O stretching of the carboxyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (175.1208 g/mol ). |

Experimental Protocols

The synthesis and utilization of this compound involve standard organic chemistry and peptide synthesis methodologies.

Synthesis of this compound

The preparation of this compound can be achieved through a two-step process starting from the commercially available Fmoc-Allo-thr(tbu)-OH.

Step 1: Fmoc Deprotection

The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the N-terminus.

-

Materials: Fmoc-Allo-thr(tbu)-OH, 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Procedure:

-

Dissolve Fmoc-Allo-thr(tbu)-OH in DMF.

-

Add the 20% piperidine in DMF solution to the reaction mixture.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or chromatography to yield this compound.

-

Incorporation into Peptides using SPPS

This compound is a valuable building block for introducing allo-threonine residues into synthetic peptides.

-

Materials: this compound, Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), a solid support (e.g., Wang resin), and a peptide synthesizer.

-

General Procedure:

-

The desired peptide sequence is assembled on the solid support using standard Fmoc-based SPPS protocols.

-

For the incorporation of the Allo-thr(tbu) residue, this compound is coupled to the growing peptide chain using appropriate activating agents.

-

The tert-butyl ether side-chain protection is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.

-

Role in Peptide Synthesis and Drug Development

The unique stereochemistry of the allo-threonine residue can significantly influence the secondary structure and biological activity of peptides. The tert-butyl ether protecting group on the side chain of this compound offers several advantages in peptide synthesis:

-

Stability: It is stable to the basic conditions required for Fmoc-group removal, ensuring the integrity of the side chain during peptide elongation.

-

Orthogonality: Its acid lability allows for its removal simultaneously with other acid-labile protecting groups and cleavage from the resin in a single step.

The incorporation of this compound into peptide sequences is a key strategy for:

-

Modulating Peptide Conformation: The different spatial arrangement of the hydroxyl and methyl groups compared to the natural L-threonine can induce specific turns or secondary structures.

-

Enhancing Biological Activity: These conformational changes can lead to improved receptor binding affinity and specificity.

-

Increasing Proteolytic Stability: The presence of this non-natural amino acid can render peptides less susceptible to degradation by proteases.

Visualizing the Workflow

Synthesis and Deprotection Workflow

The following diagram illustrates the general workflow for the preparation of this compound from its Fmoc-protected precursor.

Role in Solid-Phase Peptide Synthesis

This diagram outlines the logical flow of incorporating this compound into a growing peptide chain during SPPS.

References

A Technical Guide to H-Allo-thr(tbu)-OH (CAS: 201353-89-1) for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of H-Allo-thr(tbu)-OH (O-tert-Butyl-L-allo-threonine), a critical chiral building block in modern medicinal chemistry. This document outlines its physicochemical properties, provides detailed experimental protocols for its application, and explores its pivotal role in the development of next-generation antiviral therapeutics.

Core Physicochemical Properties

This compound is a synthetic amino acid derivative valued for its unique stereochemistry and the protective tert-butyl group on its side-chain hydroxyl function. This protection enhances its stability and solubility in organic solvents, making it a valuable component in solid-phase peptide synthesis (SPPS).

| Property | Value | Source |

| CAS Number | 201353-89-1 | N/A |

| Molecular Formula | C₈H₁₇NO₃ | [1][2] |

| Molecular Weight | 175.23 g/mol | [2] |

| Appearance | White to off-white solid/powder or crystals | [3] |

| Purity | ≥95-97% | [1][3] |

| Optical Rotation | [α]D20 = +7.0 ± 1º (c=1 in H₂O) | N/A |

| Predicted Boiling Point | 275.3 ± 30.0 °C | [4] |

| Predicted Density | 1.055 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in Water (100 mg/mL with sonication) and DMSO (4.55 mg/mL with sonication) | [3] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in a dark place | [3] |

Application in Peptide Synthesis

The tert-butyl ether protecting group on the side chain of this compound is stable to the basic conditions used for Fmoc deprotection in SPPS, but is readily cleaved under the acidic conditions of final peptide cleavage from the resin.[5] This orthogonality makes it an ideal building block for the synthesis of complex peptides.

General Protocol for Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of a protected amino acid like this compound into a growing peptide chain on a solid support using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for sterically hindered amino acids.[6]

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

The swelling solvent is drained.

-

The deprotection solution (20% piperidine in DMF) is added to the resin and agitated for 5 minutes.

-

The solution is drained, and a fresh aliquot of the deprotection solution is added and agitated for an additional 15 minutes to ensure complete Fmoc removal.

-

The resin is thoroughly washed with DMF and DCM to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vessel, this compound (3-4 equivalents relative to resin substitution) is pre-activated by dissolving it in DMF with the coupling reagent (e.g., HATU, 3.95 eq.) and DIEA (8 eq.). The mixture is allowed to react for 2 minutes.[6]

-

The activated amino acid solution is added to the deprotected peptide-resin.

-

The reaction is agitated under an inert atmosphere for 2-4 hours. Due to the steric hindrance of the tert-butyl group, extended coupling times may be necessary.

-

The coupling efficiency can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the resin is washed with DCM and dried.

-

A cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) is added to the resin to cleave the peptide from the support and remove the side-chain protecting groups, including the tert-butyl group from the allo-threonine residue.[6]

-

The crude peptide is then precipitated, washed with cold diethyl ether, and purified, typically by reverse-phase HPLC.

Role in Antiviral Drug Development

This compound has emerged as a key structural component in the design of potent inhibitors for viral proteases, particularly the main protease (Mpro) of SARS-CoV-2 and the NS3/4A protease of the Hepatitis C Virus (HCV).

SARS-CoV-2 Main Protease (Mpro) Inhibition

The SARS-CoV-2 Mpro is a cysteine protease essential for the replication of the virus.[7] It processes viral polyproteins at specific cleavage sites. Mpro inhibitors are designed to bind to the active site of the enzyme, preventing this processing. The binding pocket of Mpro is subdivided into subsites (S1, S2, S3, etc.) that accommodate the corresponding amino acid residues (P1, P2, P3, etc.) of the substrate or inhibitor.

The O-tert-butyl-threonine residue has been identified as a critical component at the P3 position of Mpro inhibitors.[8] Its bulky, hydrophobic tert-butyl group can form favorable van der Waals interactions within the S3 subsite, contributing to the high cellular and antiviral potency of the inhibitor.[9]

Hepatitis C Virus (HCV) NS3/4A Protease Inhibition

The HCV NS3/4A protease is a serine protease that is also crucial for viral replication by cleaving the HCV polyprotein.[10] Inhibitors of this enzyme are a cornerstone of modern HCV therapy. O-tert-Butyl-L-allo-threonine is utilized in the synthesis of these inhibitors, often as part of a macrocyclic structure that confers high potency and favorable pharmacokinetic properties.[4][11] The allo-threonine moiety can be a key element in establishing the correct conformation of the inhibitor for optimal binding to the protease active site.

The general mechanism involves the inhibitor binding to the active site of the NS3/4A protease, thereby preventing the processing of the viral polyprotein and halting viral replication.

Conclusion

This compound is a specialized yet indispensable building block for the synthesis of complex peptides and peptidomimetics with significant therapeutic potential. Its unique structural features contribute to the high efficacy of antiviral agents targeting SARS-CoV-2 and HCV. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the work of researchers and scientists in the ongoing development of novel and effective therapeutics.

References

- 1. peptide.com [peptide.com]

- 2. This compound | C8H17NO3 | CID 7408444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound CAS#: 201353-89-1 [m.chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of H-Allo-Thr(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of the protected amino acid derivative, H-Allo-Thr(tBu)-OH. Intended for professionals in research and drug development, this document compiles essential data, outlines detailed experimental protocols for characterization, and presents a logical workflow for physical property determination.

Core Physical and Chemical Properties

This compound, chemically known as (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid, is a derivative of the amino acid L-Allothreonine with a tert-butyl protecting group on the side-chain hydroxyl group. This modification is crucial in peptide synthesis to prevent unwanted side reactions.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound. It is important to note that while some properties are experimentally determined and reported by chemical suppliers, others are computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₃ | [1][2] |

| Molecular Weight | 175.23 g/mol | [1] |

| CAS Number | 201353-89-1 | |

| Appearance | Solid | |

| Color | White to off-white |

Table 1: General Physical Properties of this compound

| Property | Value | Method | Source |

| XLogP3 | -2.1 | Computed | |

| Hydrogen Bond Donor Count | 2 | Computed | |

| Hydrogen Bond Acceptor Count | 4 | Computed | |

| Rotatable Bond Count | 4 | Computed |

Table 2: Computed Physicochemical Properties of this compound

Solubility Data

Solubility is a critical parameter for any compound intended for use in solution-phase chemistry or biological assays. The following data has been reported by commercial suppliers.

| Solvent | Solubility | Notes | Source |

| Water (H₂O) | 100 mg/mL (570.68 mM) | Requires sonication | |

| Dimethyl Sulfoxide (DMSO) | 4.55 mg/mL (25.97 mM) | Requires sonication; use of hygroscopic DMSO can impact solubility |

Table 3: Experimentally Determined Solubility of this compound

Experimental Protocols for Physical Characterization

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of purity. For crystalline solids like amino acid derivatives, a sharp melting range is indicative of high purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used for the measurement.

-

Initial Determination: An initial, rapid heating rate (e.g., 10-20 °C/minute) is used to obtain an approximate melting range.

-

Precise Determination: A second, slower measurement is performed with a heating rate of 1-2 °C/minute, starting from a temperature approximately 20 °C below the approximate melting point.

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Note: Amino acids and their derivatives may decompose at their melting point. Any signs of decomposition, such as color change or gas evolution, should be noted.

Solubility Assessment

A more detailed and quantitative assessment of solubility can be performed to establish precise concentration limits in various solvents.

Methodology:

-

Solvent Selection: A range of relevant solvents (e.g., water, buffers at different pH values, organic solvents like DMSO, DMF, ethanol) are selected.

-

Sample Preparation: A known, excess amount of this compound is added to a fixed volume of each solvent in separate vials.

-

Equilibration: The vials are agitated (e.g., using a shaker or vortex mixer) at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Sonication can be used to aid dissolution.

-

Separation of Undissolved Solid: The saturated solutions are filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as HPLC with a concentration-calibrated standard curve or by gravimetric analysis after solvent evaporation.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and identity of the compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Protocol:

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals are analyzed to confirm the presence of all expected protons in the structure.

¹³C NMR Protocol:

-

Sample Preparation: 20-50 mg of this compound is dissolved in a suitable deuterated solvent.

-

Data Acquisition: The ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

Data Analysis: The chemical shifts of the carbon signals are analyzed to confirm the presence of all eight unique carbon atoms in the molecule.

IR spectroscopy is used to identify the presence of specific functional groups.

Methodology:

-

Sample Preparation: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: The IR spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound, such as:

-

O-H stretch (from the carboxylic acid, broad)

-

N-H stretch (from the amine)

-

C-H stretch (from alkyl groups)

-

C=O stretch (from the carboxylic acid)

-

C-O stretch (from the ether linkage and carboxylic acid)

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.

-

Ionization: An appropriate ionization technique, such as Electrospray Ionization (ESI), is used.

-

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode.

-

Data Analysis: The spectrum is analyzed for the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Fragmentation patterns can provide further structural confirmation.

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a protected amino acid like this compound.

Caption: Workflow for the Physical Characterization of this compound.

References

Technical Guide: Physicochemical Properties of H-Allo-thr(tbu)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise technical overview of the protected amino acid derivative H-Allo-thr(tbu)-OH, also known as O-tert-Butyl-L-allo-threonine. It details the compound's key chemical identifiers, including its molecular formula and weight, which are fundamental for its application in peptide synthesis and drug design. A theoretical framework for its molecular weight calculation is presented, alongside a standardized experimental workflow for its empirical verification using mass spectrometry.

Compound Identification

This compound is a derivative of the non-proteinogenic amino acid L-allothreonine. The tert-butyl (tBu) group serves as a protecting group for the side-chain hydroxyl function, preventing unwanted reactions during chemical synthesis.

Key Identifiers and Properties:

| Identifier | Value | Source |

| IUPAC Name | (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | [1] |

| Synonyms | This compound, O-tert-Butyl-L-allo-threonine | [1][2] |

| Molecular Formula | C8H17NO3 | [1][2][3][4] |

| Molecular Weight | 175.23 g/mol | [1][3][4][5] |

| Monoisotopic Mass | 175.12084340 Da | [1] |

| CAS Number | 201353-89-1 | [2][3][4] |

Theoretical Molecular Weight Calculation

The average molecular weight of a molecule is determined by summing the atomic weights of its constituent atoms, based on their natural isotopic abundance. The molecular formula for this compound is C8H17NO3.

Atomic Composition and Weight:

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 17 | 1.008 | 17.136 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | 175.228 |

Note: The calculated value of 175.228 g/mol is consistent with the published molecular weight of 175.23 g/mol .[1][3][5]

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

The theoretical molecular weight can be empirically confirmed using mass spectrometry. A standard method involves Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system (e.g., water/acetonitrile with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

-

Infusion: The sample solution is infused directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5 µL/min).

-

Ionization: A high voltage is applied to the ESI needle, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]+) are produced.

-

Analysis: The ions are accelerated into the time-of-flight (TOF) analyzer. The instrument measures the time it takes for each ion to travel the length of the flight tube.

-

Detection: The detector records the arrival time of the ions. Since time-of-flight is proportional to the mass-to-charge ratio (m/z), a mass spectrum is generated.

-

Data Interpretation: The resulting spectrum is analyzed to identify the peak corresponding to the protonated molecule ([M+H]+). For this compound, this peak would be expected at an m/z value of approximately 176.128, corresponding to the monoisotopic mass (175.121) plus the mass of a proton (approx. 1.007).

Visualizations

Experimental Workflow for Molecular Weight Determination

The following diagram illustrates the logical flow of the ESI-TOF Mass Spectrometry protocol described above.

References

Solubility Profile of H-Allo-thr(tbu)-OH in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of O-tert-Butyl-L-allothreonine (H-Allo-thr(tbu)-OH), a critical building block in peptide synthesis and drug discovery. Due to its protective tert-butyl group, this amino acid derivative offers unique advantages in the synthesis of complex peptides. Understanding its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation development.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. The most consistently reported data points are for water and dimethyl sulfoxide (B87167) (DMSO), which are summarized in the table below. It is important to note that sonication is often required to achieve the stated solubility, particularly in DMSO.

| Solvent | Chemical Class | Solubility (mg/mL) | Molar Concentration (mM) | Conditions | Reference(s) |

| Water | Polar Protic | 100 | 570.68 | Requires sonication | [1][2][3][4][5] |

| Water | Polar Protic | 90 | 513.61 | - | [6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 4.55 | 25.97 | Requires sonication | [1][2][3][4][5] |

Note: The slight variation in reported water solubility may be attributed to differences in experimental conditions or purity of the compound.

Qualitative Solubility and General Expectations

While extensive quantitative data is lacking, the molecular structure of this compound—possessing a free amino group, a carboxylic acid group, and a bulky, nonpolar tert-butyl ether group—allows for informed predictions regarding its solubility in other organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of the polar amino and carboxyl groups capable of hydrogen bonding, this compound is expected to have moderate to good solubility in polar protic solvents. However, the nonpolar tert-butyl group will likely limit its solubility compared to its unprotected counterpart, allothreonine.

-

Polar Aprotic Solvents (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN)): Moderate solubility is anticipated in polar aprotic solvents like DMF, which is a common solvent used in peptide synthesis. Its ability to solvate both polar and nonpolar moieties makes it a suitable candidate. Acetonitrile may be a less effective solvent due to its lower polarity compared to DMF.

-

Nonpolar Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): Solubility is expected to be low in nonpolar solvents. The hydrophilic character of the amino and carboxyl groups will dominate, leading to poor interaction with these solvent systems.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific solvents for their applications, a general experimental protocol for determining solubility is provided below. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Organic solvent of interest (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or another suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

-

Quantification:

-

Dilute the extracted supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A standard calibration curve should be prepared using known concentrations of the compound.

-

-

Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Application in Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) after the protection of its α-amino group, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group. The tert-butyl ether on the side chain is stable to the basic conditions used for Fmoc deprotection, providing an orthogonal protection strategy.

Below is a detailed experimental workflow for the incorporation of an amino acid residue, such as Fmoc-Allo-thr(tbu)-OH, into a growing peptide chain on a solid support.

Representative Solid-Phase Peptide Synthesis (SPPS) Workflow

This workflow outlines the key steps in a typical Fmoc-based SPPS cycle.

Logical Flow of Solubility in the SPPS Context

The following diagram illustrates the logical considerations regarding solubility at different stages of the peptide synthesis process involving a tert-butyl protected amino acid derivative.

References

H-Allo-Thr(tBu)-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for H-Allo-Thr(tBu)-OH, a key building block in peptide synthesis. Understanding the stability profile of this O-tert-butyl-protected amino acid derivative is critical for ensuring its integrity and the successful synthesis of high-quality peptides. This document outlines recommended storage conditions, general stability characteristics, and standardized protocols for its handling and use in solid-phase peptide synthesis (SPPS).

Core Stability and Storage Data

The stability of this compound is primarily influenced by temperature and the physical state of the compound (solid vs. in solution). The following tables summarize the recommended storage conditions based on supplier data sheets to ensure long-term integrity.

Table 1: Recommended Storage Conditions for Solid this compound

| Storage Temperature | Relative Humidity | Duration | Packaging |

| -20°C | Low | Up to 3 years | Tightly sealed, light-resistant container |

| 4°C | Low | Up to 2 years | Tightly sealed, light-resistant container |

Table 2: Recommended Storage Conditions for this compound in Solution

| Solvent | Storage Temperature | Duration | Notes |

| DMSO, H₂O | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2][3] |

| DMSO, H₂O | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2][3] |

Chemical Stability Profile

The defining feature of this compound's chemical stability is the O-tert-butyl ether protecting group. This group is designed to be stable under the basic conditions used for the removal of the Fmoc group during peptide synthesis, a principle known as orthogonality.[4]

-

Base Stability: The tert-butyl ether linkage is stable to mild bases, such as the 20% piperidine (B6355638) in DMF commonly used for Fmoc deprotection in SPPS.[1][5]

-

Acid Lability: The tert-butyl group is susceptible to cleavage under strong acidic conditions. This is the basis for its removal during the final cleavage of the peptide from the resin and deprotection of side chains, typically using a cocktail containing trifluoroacetic acid (TFA).

-

Photostability: As with most complex organic molecules, exposure to UV light should be minimized to prevent potential photochemical degradation. Storage in light-resistant containers is recommended.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

This protocol outlines a general approach for assessing the stability of this compound under various conditions, based on established guidelines for stability testing of active pharmaceutical ingredients (APIs).[6][7][8]

Objective: To determine the degradation profile of this compound under accelerated and long-term storage conditions.

Materials:

-

This compound (solid)

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

pH buffers

-

Temperature and humidity-controlled stability chambers

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Methodology:

-

Sample Preparation: Prepare multiple, identical samples of this compound in tightly sealed, inert vials.

-

Initial Analysis (Time 0): Analyze a subset of samples to establish the initial purity and identity of the material. This involves techniques such as HPLC for purity, and mass spectrometry or NMR for identity confirmation.

-

Stability Storage: Place the remaining samples in stability chambers under the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Stress Testing (Optional): Expose samples to more extreme conditions to identify potential degradation products, such as acidic or basic solutions, oxidative stress (e.g., H₂O₂), and high heat.[8]

-

-

Time-Point Analysis: At predetermined intervals (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated), remove samples from the chambers and analyze them for purity and the presence of degradation products using HPLC.[8][9]

-

Data Analysis: Compare the purity at each time point to the initial purity. Identify and, if possible, quantify any significant degradation products. The rate of degradation can then be used to establish a shelf-life under the tested conditions.

Protocol 2: Incorporation of this compound in Fmoc-Based Solid-Phase Peptide Synthesis

This protocol describes a standard cycle for the incorporation of this compound into a growing peptide chain on a solid support.[1][3][5]

Objective: To covalently link this compound to the N-terminus of a resin-bound peptide.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HCTU, HATU)

-

Base (e.g., DIPEA, 2,4,6-collidine)

-

Fmoc deprotection solution (20% piperidine in DMF)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Solid-phase synthesis vessel

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF or DCM for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.

-

Drain the solution and repeat the treatment for another 10-20 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

-

Amino Acid Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HCTU, slightly less than 1 equivalent to the amino acid), and a base (e.g., DIPEA, 2 equivalents) in DMF. Allow to pre-activate for a few minutes.

-

Coupling:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

Confirmation (Optional): Perform a Kaiser test on a small sample of the resin to confirm the absence of free primary amines, indicating a complete coupling reaction.[1]

Visualizing Experimental Workflows

Diagram 1: General Stability Testing Workflow

Caption: Workflow for assessing the stability of this compound.

Diagram 2: SPPS Amino Acid Coupling Cycle

Caption: Workflow for one coupling cycle in Solid-Phase Peptide Synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 7. www3.paho.org [www3.paho.org]

- 8. edaegypt.gov.eg [edaegypt.gov.eg]

- 9. ema.europa.eu [ema.europa.eu]

The Pivotal Role of allo-Threonine in Shaping Peptide Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptides represents a powerful strategy for modulating their structure, stability, and biological activity. Among these, allo-threonine, a diastereomer of the canonical amino acid threonine, offers unique stereochemical properties that can profoundly influence peptide conformation and function. This technical guide provides an in-depth exploration of the role of allo-threonine in peptide structure, offering insights into its conformational preferences, impact on stability, and its application in the design of therapeutic peptides. Detailed experimental protocols for the synthesis and analysis of allo-threonine-containing peptides are provided, alongside a discussion of their potential in drug discovery, with a particular focus on the modulation of ion channels.

Introduction: The Significance of Stereochemistry in Peptide Design

The three-dimensional structure of a peptide is intricately linked to its biological function. The precise arrangement of amino acid residues dictates the peptide's ability to interact with its target, its susceptibility to proteolytic degradation, and its overall stability. While the 20 proteinogenic amino acids provide a vast chemical space for peptide design, the introduction of non-canonical amino acids, such as allo-threonine, expands this landscape, offering novel avenues for creating peptides with enhanced therapeutic properties.

Allo-threonine differs from L-threonine in the stereochemistry at the β-carbon (Cβ). This seemingly subtle change has significant implications for the local and global conformation of a peptide. The altered spatial orientation of the hydroxyl and methyl groups on the side chain can introduce steric constraints and alter hydrogen bonding patterns, thereby influencing the peptide's secondary and tertiary structure.

Conformational Landscape of allo-Threonine in Peptides

The conformational preferences of an amino acid residue are typically visualized using a Ramachandran plot, which maps the permissible values of the backbone dihedral angles, phi (φ) and psi (ψ)[1][2]. While extensive data exists for the canonical amino acids, the conformational space of allo-threonine is less well-characterized. However, molecular dynamics simulations and structural studies of peptides containing allo-threonine and its D-enantiomer have provided valuable insights[3].

In general, the inversion of stereochemistry at the Cβ position in allo-threonine, compared to L-threonine, can lead to a preference for different regions of the Ramachandran plot. This can result in localized changes in the peptide backbone, potentially inducing or disrupting secondary structures such as α-helices and β-sheets.

Table 1: Predicted Conformational Propensities of Threonine and its Diastereomers

| Amino Acid | Predicted Preferred Secondary Structure | Notes |

| L-Threonine | β-sheet | The bulky side chain can disfavor α-helical conformations. |

| D-Threonine | Inverse of L-Threonine propensities | Tends to adopt conformations that are mirror images of L-threonine. |

| L-allo-Threonine | Can differ significantly from L-Threonine | The altered stereochemistry can lead to unique backbone conformations. |

| D-allo-Threonine | Can differ significantly from D-Threonine | The combination of D-α-carbon and allo-β-carbon stereochemistry results in distinct conformational preferences. |

Note: The precise φ and ψ angles are highly context-dependent and influenced by the surrounding amino acid sequence.

Impact of allo-Threonine on Peptide Stability

The incorporation of allo-threonine can significantly impact the thermodynamic and proteolytic stability of peptides.

Thermodynamic Stability

The change in side-chain stereochemistry can either stabilize or destabilize a peptide's folded structure. This effect is largely dependent on the specific location of the substitution and the surrounding sequence. For instance, replacing a threonine residue with allo-threonine might introduce favorable steric interactions or new hydrogen bonds that enhance the stability of the folded state. Conversely, it could also lead to steric clashes or disrupt a critical hydrogen bond network, thereby decreasing stability.

Proteolytic Stability

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases. The introduction of non-canonical amino acids is a well-established strategy to enhance proteolytic resistance. The altered stereochemistry of allo-threonine can render the adjacent peptide bonds unrecognizable or poorly recognized by the active sites of proteases, thereby slowing down enzymatic cleavage.

allo-Threonine in Drug Discovery: The Case of ShK Toxin and Kv1.3 Channel Modulation

A compelling example of the utility of allo-threonine in drug design is the development of analogs of the ShK toxin, a potent blocker of the Kv1.3 potassium channel[5][6]. The Kv1.3 channel is a validated therapeutic target for autoimmune diseases, as its inhibition can suppress the activation of effector memory T-cells[3][7].

The native ShK toxin, while potent, also exhibits activity against other potassium channels, which can lead to off-target effects. To enhance selectivity, researchers have synthesized various analogs of ShK, including those incorporating D-amino acids and allo-threonine.

Table 2: Biological Activity of ShK Toxin and its Analogs against the Kv1.3 Channel

| Peptide | Amino Acid Composition | IC50 (pM) for Kv1.3 Block | Reference |

| L-ShK (native) | L-amino acids | ~11-13 | [5] |

| D-ShK | D-amino acids | >5,000,000 | [5] |

| d-allo-ShK | D-amino acids with L-allo-isoleucine and L-allo-threonine | 36,000 | [5] |

| ShK-170 | L-ShK with N-terminal phosphotyrosine | 70 | [6] |

| ShK-186 (Dalazatide) | L-ShK with N-terminal phosphotyrosine and C-terminal amide | 69 | [6] |

| ShK-192 | ShK-186 with non-hydrolyzable phosphotyrosine surrogate and norleucine substitution | Not specified, but highly selective | [6] |

Note: IC50 values can vary depending on the specific assay conditions.

The data clearly demonstrates that stereochemistry plays a critical role in the biological activity of ShK toxin. While the full D-enantiomer (D-ShK) is essentially inactive, the d-allo-ShK, which retains the natural side-chain stereochemistry of threonine and isoleucine but has a D-amino acid backbone, shows some activity, albeit significantly reduced compared to the native L-ShK[5]. This highlights the complex interplay between backbone and side-chain stereochemistry in determining peptide-protein interactions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an allo-Threonine-Containing Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a hypothetical peptide containing L-allo-threonine.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-L-allo-threonine(tBu)-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU (0.95 equivalents of the amino acid), and HOBt (1 equivalent of the amino acid) in DMF.

-

Add DIPEA (2 equivalents of the amino acid) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To couple Fmoc-L-allo-threonine(tBu)-OH, follow the same procedure.

-

-

Washing: After coupling, drain the reaction mixture and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

2D-NMR Spectroscopy for Structural Analysis

This protocol provides a general outline for acquiring and analyzing 2D-NMR spectra to determine the solution structure of an allo-threonine-containing peptide.

Materials:

-

Purified peptide sample (1-5 mg)

-

NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate (B84403) buffer, pH 6.0-7.0)

-

NMR spectrometer (≥ 600 MHz recommended)

-

NMR data processing and analysis software

Procedure:

-

Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 1-2 mM.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity, concentration, and overall spectral quality.

-

2D TOCSY (Total Correlation Spectroscopy):

-

This experiment identifies protons that are part of the same amino acid spin system.

-

Set up a 2D TOCSY experiment with a mixing time of 60-80 ms.

-

Process the data and identify the cross-peaks corresponding to each amino acid residue.

-

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy):

-

These experiments identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation. ROESY is often preferred for peptides of this size to avoid zero-crossing of the NOE.

-

Set up a 2D ROESY experiment with a mixing time of 200-400 ms.

-

Process the data and identify cross-peaks between protons of different residues.

-

-

Sequence-Specific Assignment:

-

Use the information from the TOCSY and ROESY/NOESY spectra to assign the NMR signals to specific protons in the peptide sequence. This is typically done by "walking" along the peptide backbone, identifying sequential ROE/NOE contacts (e.g., between the amide proton of residue i+1 and the α-proton of residue i).

-

-

Structure Calculation:

-

Integrate the ROESY/NOESY cross-peaks to obtain distance restraints.

-

Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that are consistent with the experimental restraints.

-

-

Structure Validation:

-

Analyze the quality of the calculated structures using tools such as Ramachandran plots to assess the backbone dihedral angles.

-

Whole-Cell Patch-Clamp Assay for Kv1.3 Channel Inhibition

This protocol describes a method to measure the inhibitory activity of an allo-threonine-containing peptide on the Kv1.3 channel expressed in a mammalian cell line.

Materials:

-

Mammalian cell line stably expressing the human Kv1.3 channel (e.g., HEK293 or CHO cells)

-

Cell culture medium and reagents

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH)

-

Peptide stock solution (in appropriate solvent)

Procedure:

-

Cell Culture: Culture the Kv1.3-expressing cells according to standard protocols. Plate the cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration:

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit Kv1.3 currents.

-

Record the baseline Kv1.3 current.

-

-

Peptide Application:

-

Perfuse the recording chamber with the external solution containing a known concentration of the peptide.

-

Allow the peptide to equilibrate and record the Kv1.3 current in the presence of the inhibitor.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after peptide application.

-

Calculate the percentage of current inhibition for each peptide concentration.

-

Construct a dose-response curve and fit the data to the Hill equation to determine the IC50 value.

-

Proteolytic Stability Assay

This protocol provides a general method to assess the stability of an allo-threonine-containing peptide in the presence of a protease, such as trypsin.

Materials:

-

Purified peptide

-

Trypsin (or other relevant protease)

-

Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system

-

Mass spectrometer

Procedure:

-

Reaction Setup:

-

Dissolve the peptide in the digestion buffer to a final concentration of 1 mg/mL.

-

Prepare a stock solution of trypsin in the same buffer.

-

Initiate the digestion by adding trypsin to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).

-

-

Time-Course Analysis:

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the quenching solution.

-

-

Analysis:

-

Analyze each time-point sample by RP-HPLC to monitor the disappearance of the intact peptide peak and the appearance of degradation products.

-

Identify the degradation products by mass spectrometry to determine the cleavage sites.

-

-

Data Analysis:

-

Calculate the percentage of intact peptide remaining at each time point.

-

Plot the percentage of intact peptide versus time to determine the half-life of the peptide under these conditions.

-

Compare the results to a control peptide containing L-threonine at the same position to evaluate the effect of the allo-threonine substitution.

-

Conclusion and Future Directions

The incorporation of allo-threonine into peptides provides a valuable tool for peptide chemists and drug developers to manipulate peptide structure and enhance therapeutic properties. The altered stereochemistry at the β-carbon can induce unique conformational preferences, improve stability against proteolysis, and modulate biological activity. The case of ShK toxin analogs demonstrates the potential of this strategy in fine-tuning the selectivity of peptide-based drugs.

Future research should focus on systematically characterizing the conformational landscape of allo-threonine in various peptide contexts to develop predictive models for its structural effects. Furthermore, a broader investigation into the impact of allo-threonine on the pharmacokinetic and pharmacodynamic properties of therapeutic peptides will be crucial for its successful application in drug discovery. As our understanding of the nuanced effects of non-canonical amino acids grows, so too will our ability to design the next generation of highly potent and specific peptide therapeutics.

References

- 1. youtube.com [youtube.com]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allothreonine, L- | C4H9NO3 | CID 99289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reinvestigation of the biological activity of d-allo-ShK protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stichodactyla toxin - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

The Pivotal Role of Tert-Butyl Protecting Groups in Amino Acid Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and the development of complex pharmaceuticals, the strategic use of protecting groups is fundamental to achieving high yields and desired molecular architectures. Among the arsenal (B13267) of protective moieties, the tert-butyl group, in its various forms, stands out as a cornerstone of modern amino acid chemistry. Its unique combination of stability under a range of conditions and lability under specific, controlled acidic environments makes it an indispensable tool for researchers. This technical guide provides a comprehensive overview of the applications of tert-butyl protecting groups in amino acid chemistry, focusing on their role in peptide synthesis, quantitative data on their use, and detailed experimental protocols.

Introduction to Tert-Butyl Protecting Groups

The tert-butyl (tBu) group is a bulky alkyl group that provides steric hindrance, effectively shielding a functional group from unwanted reactions. In amino acid chemistry, it is primarily used in two forms:

-

Tert-Butoxycarbonyl (Boc): Used for the temporary protection of the α-amino group (Nα) of amino acids.

-

Tert-Butyl Ethers and Esters: Employed for the "permanent" protection of reactive side-chain functionalities, such as the hydroxyl groups of serine, threonine, and tyrosine, and the carboxyl groups of aspartic acid and glutamic acid.

The key advantage of tert-butyl-based protecting groups is their acid lability. They are readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA), through a mechanism involving the formation of a stable tert-butyl cation. Conversely, they exhibit excellent stability in basic and nucleophilic conditions, which allows for orthogonal protection strategies.[1][]

Nα-Amino Protection: The Boc Group

The tert-butoxycarbonyl (Boc) group is a foundational element in one of the two primary strategies in solid-phase peptide synthesis (SPPS), often referred to as the Boc/Bzl strategy.[] In this approach, the Nα-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group, preventing self-polymerization during the coupling step.

Introduction of the Boc Group

The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. The reaction conditions can be optimized to achieve high yields for various amino acids.

Table 1: Comparative Yields of Nα-Boc Protection of Various Amino Acids

| Amino Acid | Protection Method | Typical Yield (%) | Reference |

| Alanine | (Boc)₂O, NaOH, Dioxane/H₂O | >98 | [3] |

| Leucine | (Boc)₂O, NaOH, Dioxane/H₂O | 68 | [3] |

| Valine | (Boc)₂O, NaOH, Dioxane/H₂O | 63 | [3] |

| Phenylalanine | (Boc)₂O, NaHCO₃, Acetone (B3395972)/H₂O | 78-87 | N/A |

| Glycine | (Boc)₂O, NaOH, Dioxane/H₂O | 90-99 | [1] |

| Proline | (Boc)₂O, NaOH, Dioxane/H₂O | 90-99 | [1] |

| Tryptophan | (Boc)₂O, NaOH, Dioxane/H₂O | 90-99 | [1] |

| Methionine | (Boc)₂O, NaOH, Dioxane/H₂O | 90-99 | [1] |

Experimental Protocol: Nα-Boc Protection of Phenylalanine

This protocol describes a standard procedure for the Nα-protection of L-phenylalanine using di-tert-butyl dicarbonate.

Materials:

-

L-phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

Ethyl acetate (B1210297)

-

Potassium bisulfate (KHSO₄) solution (cold)

-

Dioxane

Procedure:

-

Suspend L-phenylalanine (1 equivalent) in a mixture of acetone and water.

-

Add sodium bicarbonate (2 equivalents) to the suspension.

-

Cool the mixture in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Remove the acetone under reduced pressure.

-

Wash the remaining aqueous layer with ethyl acetate.

-

Acidify the aqueous layer with a cold solution of potassium bisulfate to a pH of 2-3.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield N-Boc-L-phenylalanine.

Side-Chain Protection: Tert-Butyl Ethers and Esters

In the widely used Fmoc/tBu strategy for SPPS, the side chains of amino acids with reactive functional groups are protected with acid-labile tert-butyl groups. This is crucial to prevent side reactions during peptide chain elongation.

-

Serine, Threonine, and Tyrosine: The hydroxyl groups are protected as tert-butyl ethers (O-tBu).

-

Aspartic Acid and Glutamic Acid: The side-chain carboxyl groups are protected as tert-butyl esters (O-tBu).

These tert-butyl protecting groups are stable to the mild basic conditions (e.g., piperidine (B6355638) in DMF) used to remove the Nα-Fmoc group at each cycle.

Introduction of Tert-Butyl Side-Chain Protection

The synthesis of these derivatives often involves the reaction of the Nα-protected amino acid with a tert-butylating agent under acidic catalysis.

Table 2: Representative Yields for Side-Chain Tert-Butyl Protection

| Amino Acid Derivative | Protection Method | Typical Yield (%) | Reference |

| O-tert-butyl-L-threonine tert-butyl ester | L-threonine, isobutene, H₂SO₄ | 43.22 | [4] |

| O-tert-butyl-L-threonine tert-butyl ester | L-threonine, MTBE, H₂SO₄, molecular sieves | 35 | [4] |

| O-tert-butyl-L-threonine tert-butyl ester | ZSM-5 supported silicotungstic acid catalyst | >80 | [4] |

| γ-tert-butyl L-glutamate | L-pyroglutamic acid starting material, multi-step | 70 (esterification step) | [5] |

| β-tert-butyl L-aspartate | DFBON intermediate, BF₃·Et₂O, H₃PO₄ | Good | [6] |

Experimental Protocol: Synthesis of γ-tert-Butyl L-Glutamate (via L-pyroglutamic acid)

This multi-step synthesis illustrates a pathway to obtaining a side-chain tert-butyl ester protected amino acid.

Materials:

-

L-pyroglutamic acid

-

tert-butyl acetate

-

Perchloric acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Reagents for α-methylenation

-

Lithium hydroxide (B78521) (LiOH)

-

Reagents for amide coupling

Procedure (Simplified):

-

Esterification: React L-pyroglutamic acid with tert-butyl acetate in the presence of perchloric acid to produce the tert-butyl ester in approximately 70% yield.[5]

-

N-Boc Protection: Protect the amide nitrogen with a Boc group using (Boc)₂O, yielding the protected intermediate in 87% yield.[5]

-

α-Methylenation: Introduce the methylene (B1212753) group at the C4 position.[5]

-

Ring Opening: Selectively open the cyclic amide ring using LiOH to afford the N-Boc-L-γ-methyleneglutamic acid α-tert-butyl ester in 67% yield, with the tert-butyl ester remaining intact.[5]

-

Final Amide Coupling: Couple the free carboxyl group with an amine source to yield the desired product.

Orthogonal Protection Strategies

The concept of orthogonality is crucial in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.[7] Tert-butyl groups are key components in two major orthogonal strategies in SPPS.

-

Boc/Bzl Strategy: The Nα-Boc group is removed with moderate acid (TFA), while the benzyl-based side-chain protecting groups require a very strong acid (e.g., HF) for cleavage. This is considered a "quasi-orthogonal" system as both groups are acid-labile but at different acid strengths.

-

Fmoc/tBu Strategy: This is a truly orthogonal system. The Nα-Fmoc group is base-labile (removed with piperidine), while the tert-butyl-based side-chain protecting groups are acid-labile (removed with TFA). This allows for greater flexibility in the synthesis of complex peptides.[8]

Cleavage of Tert-Butyl Protecting Groups

The final step in peptide synthesis involving tert-butyl protecting groups is their removal, typically achieved with trifluoroacetic acid (TFA). This process, known as global deprotection, also cleaves the peptide from the resin support.

The Role of Scavengers

During acidolysis, the cleavage of tert-butyl groups generates reactive tert-butyl cations. These cations can alkylate nucleophilic amino acid side chains, particularly tryptophan and methionine. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the carbocations.

Table 3: Common Scavenger Cocktails for TFA-Mediated Cleavage

| Reagent Cocktail | Composition (v/v) | Application Notes | Reference |

| Standard | TFA/TIS/H₂O (95:2.5:2.5) | For peptides without sensitive residues. | N/A |

| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Good for scavenging trityl groups. | [5] |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Effective for minimizing alkylation of Trp. | N/A |

| Thiol-containing | TFA/TIS/H₂O/EDT (94:1:2.5:2.5) | Recommended for peptides with Trp, Cys, or Met. | [5] |

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Experimental Protocol: General Procedure for TFA Cleavage

This protocol outlines a general procedure for the cleavage of a peptide from the resin and the removal of tert-butyl protecting groups.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Appropriate scavengers (e.g., TIS, water, EDT)

-

Cold diethyl ether

-

Dichloromethane (DCM) for washing

Procedure:

-

Wash the dried peptide-resin with DCM.

-

Prepare the cleavage cocktail fresh in a fume hood by combining TFA and the chosen scavengers in the desired ratio (e.g., 10 mL per gram of resin).

-

Add the cleavage cocktail to the peptide-resin.

-

Gently agitate the mixture at room temperature for 2-4 hours. A color change (e.g., deep yellow) may be observed if trityl groups are present.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting group byproducts.

-

Dry the crude peptide under vacuum.

References

- 1. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]

- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SYNTHESIS OF ω-TERT-BUTYL ESTERS OF ASPARTIC ACID AND GLUTAMIC ACID VIA B, B-DIFLUOROBOROXAZOLIDONES [jstage.jst.go.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Role of Threonine Derivatives in Hepatitis C Virus Inhibitor Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of threonine derivatives, with a focus on available literature, in the synthesis of Hepatitis C Virus (HCV) inhibitors. While the specific use of H-Allo-thr(tbu)-OH in this context is not documented in currently available research, this guide details the synthesis and activity of closely related threonine-containing compounds that have demonstrated anti-HCV potential. The methodologies, quantitative data, and biological pathways described herein offer valuable insights for researchers engaged in the discovery and development of novel antiviral therapeutics.

Introduction: Targeting the HCV NS3/4A Protease

The Hepatitis C virus is a single-stranded RNA virus that encodes a single polyprotein, which is cleaved by both host and viral proteases to produce mature viral proteins essential for replication.[1][2][3][4] The NS3/4A serine protease plays a crucial role in this process, cleaving the polyprotein at four specific sites: NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B.[1] This makes the NS3/4A protease a prime target for antiviral drug development. Many HCV inhibitors are peptidomimetic compounds designed to fit into the active site of the NS3/4A protease, blocking its function and thus inhibiting viral replication. Amino acid derivatives are key building blocks in the synthesis of these inhibitors.

Threonine Derivatives in HCV Inhibitor Synthesis

While research into the specific incorporation of this compound into HCV inhibitors is not publicly available, studies have demonstrated the potential of other threonine derivatives in this field. A notable example is the synthesis of a threonine-allyl-ester (TAE) and a subsequent amide of gallic acid derivative (AGA), which have shown promising anti-HCV activity.

Synthesis of Threonine-Containing Anti-HCV Compounds

The synthesis of these compounds begins with the commercially available Boc-L-Threonine. The synthetic pathway involves two key steps: esterification to produce a threonine-allyl-ester (TAE) and a subsequent amidation with gallic acid to yield the final active compound (AGA).

Quantitative Data Summary

The following table summarizes the reported yields and biological activity for the synthesized threonine-containing compounds.

| Compound | Synthetic Step | Yield (%) | Anti-HCV Activity (EC₅₀) µg/mL |

| Threonine-Allyl-Ester (TAE) | Esterification & Deprotection | 91 | 24.5 |

| Amide of Gallic Acid (AGA) | Amidation | 50 | 12.1 |

Detailed Experimental Protocols

The following protocols are based on established synthetic methods for similar compounds and the available information on the synthesis of TAE and AGA.

Protocol 1: Synthesis of Boc-L-Thr-OAllyl (Precursor to TAE)

-

Dissolution: Dissolve Boc-L-threonine (0.1 mol) in 70 mL of dimethylformamide (DMF).

-

Base Addition: Add potassium carbonate (K₂CO₃, 0.12 mol) to the solution and cool to 0°C in an ice bath.

-

Allylation: Add allyl bromide (0.12 mol) dropwise to the stirred mixture.

-

Reaction: Stir the mixture for 1 hour at 0°C, then allow it to warm to room temperature and continue stirring vigorously for 12 hours.

-

Work-up: Filter the solid residue. Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in 80 mL of a saturated sodium chloride solution.

-

Extraction: Extract the aqueous solution with ethyl acetate (B1210297) (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Threonine-Allyl-Ester (TAE) via Boc Deprotection

-

Deprotection: Dissolve Boc-L-Thr-OAllyl (5 mmol) in a solution of 20 mL trifluoroacetic acid (TFA) in 30 mL of dichloromethane (B109758) (DCM).

-

Reaction: Stir the solution for 3 hours at room temperature.

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure to obtain the crude TAE.

Protocol 3: Synthesis of Amide of Gallic Acid Derivative (AGA)

-

Activation of Gallic Acid: To a solution of gallic acid (1 mmol) in an appropriate aprotic solvent (e.g., DMF or THF), add a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol) and an activating agent like 1-Hydroxybenzotriazole (HOBt) (1.1 mmol). Stir the mixture at 0°C for 30 minutes.

-

Amidation: Add the crude Threonine-Allyl-Ester (TAE) (1 mmol) and a non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.2 mmol) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Filter any precipitated urea (B33335) byproduct (if DCC is used). Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final Amide of Gallic Acid (AGA).

HCV NS3/4A Protease Polyprotein Processing Pathway

The HCV NS3/4A protease is essential for the viral life cycle. It is a heterodimeric complex where the NS3 protein contains the serine protease domain, and the NS4A protein acts as a cofactor. This complex is responsible for cleaving the HCV polyprotein at four specific downstream junctions, leading to the maturation of non-structural proteins required for viral replication.

Caption: HCV NS3/4A protease-mediated polyprotein processing pathway.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and evaluation of threonine-containing HCV inhibitors is a multi-step process that begins with chemical synthesis and concludes with biological activity assessment.

Caption: General experimental workflow for synthesis and evaluation of threonine-containing HCV inhibitors.

Conclusion

While the direct application of this compound in the synthesis of HCV inhibitors remains to be documented, the successful synthesis and promising anti-HCV activity of other threonine derivatives highlight the potential of this class of amino acids as valuable building blocks in the design of novel antiviral agents. The provided experimental protocols and workflow offer a foundational framework for researchers to explore the synthesis and evaluation of new threonine-containing compounds targeting the HCV NS3/4A protease. Further investigation into the structure-activity relationships of these and other modified amino acid derivatives will be crucial in the ongoing effort to develop more potent and effective treatments for Hepatitis C.

References

- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. NS3-4A of hepatitis C virus is a chymotrypsin-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]

- 4. journals.asm.org [journals.asm.org]

Methodological & Application